molecular formula C12H15NO4S B2976298 (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate CAS No. 98243-59-5

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Cat. No. B2976298
CAS RN: 98243-59-5
M. Wt: 269.32
InChI Key: AMZNHHZJURKRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is a biochemical used for proteomics research . Its molecular formula is C12H15NO4S and it has a molecular weight of 269.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.32 g/mol . It is a powder at room temperature . The melting point is between 124-128 degrees Celsius .

Scientific Research Applications

  • Intermediate in Synthesis of Lake Red Azo Pigments

    • The compound 2-Ammonio-5-chloro-4-methylbenzenesulfonate, related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, is an intermediate in the synthesis of lake red azo pigments. This is confirmed through structure determination from single-crystal data (Bekö et al., 2012).
  • Use in Neuropsychiatric and Neurological Drug Development

    • A related tetracyclic quinoxaline derivative, exhibiting binding affinities to serotonin and dopamine receptors, was synthesized using a compound similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate. This multifunctional drug candidate shows promise in treating neuropsychiatric and neurological disorders (Li et al., 2014).
  • Role in Synthesis of Thiazoles and Pyrimidines

    • Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to give cyanothiazoles, which can further react to afford thiazolo pyrimidines. This showcases its use in diverse synthetic pathways (Freeman & Kim, 1991).
  • Development of Sigma-1 Receptor Modulators

    • Research into the synthesis of novel sigma-1 receptor modulators used 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers, related to the compound , showing applications in modulating neuroreceptor activity (Veinberg et al., 2013).
  • Antagonists for HIV-1 Infection Prevention

    • Methylbenzenesulfonamide, structurally related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, has seen increasing interest due to its potential use in preventing HIV-1 infection (Cheng De-ju, 2015).
  • Applications in Nonlinear Optics

    • Thienyl-substituted pyridinium salts, involving compounds similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, demonstrate significant nonlinear optical properties, useful in photonics and optoelectronics (Li et al., 2012).
  • Inhibitor of Iron Corrosion

    • Piperidine derivatives, like (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, are studied for their inhibitory properties on iron corrosion, revealing potential applications in material science and industrial processes (Kaya et al., 2016).
  • Antioxidant for Lubricating Oils

    • Compounds structurally related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, highlighting their industrial applications (Habib et al., 2014).
  • Proton-Transfer Compounds with Aliphatic Nitrogen Lewis Bases

    • Proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen bases, akin to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, are studied for their structural features and hydrogen-bonding patterns, useful in material and coordination chemistry (Smith et al., 2011).
  • Versatile Reactions with Nucleophiles

    • Studies on reactions of compounds similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate with various nucleophiles demonstrate the compound's versatility in organic synthesis (Ceh & Petrič, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNHHZJURKRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

CAS RN

98243-59-5
Record name (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone (1.0 g 8.69 mmol) and triethylamine (1.21 ml, 8.69 mmol) in 50 mL of methylene chloride was added 1.66 g (8.69 mmol) of p-toluenesulfonyl chloride. The resultant solution was stirred at room temperature for 3 days. The organic solution was washed 1× with water, dried over MgSO4, filtered, and concentrated. Silica gel chromatography (95:5 ethyl acetate/methanol) gave 1.65 g (71%) of toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester as a white powder that was used in the next step. Rf=0.29 (95:5 ethyl acetate/methanol). 1H NMR (400 MHz, CDCl3): δ 1.65–1.80 (m, 1H), 2.15–2.35 (m, 3H), 2.42 (s, 3H), 3.80–3.90 (m, 2H), 3.95–4.05 (m, 1H), 6.53 (bs, 1H), 7.30–7.35 (d, J=8.4 Hz, 2H), 7.74–7.76 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 21.7, 22.8, 29.3, 52.6, 72.0, 127.9, 130.1, 132.4, 145.4, 178.0. To 150 mg (0.40 mmol) of 6-Methoxy-1-methyl-7-[(2S,3S)-(2-phenyl-piperidin-3-ylamino)-methyl]-3,4-dihydro-1H-quinolin-2-one, potassium carbonate (55 mg, 0.40 mmol), and catalytic KI in 4 mL of DMF was added toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester (107 mg, 0.40 mmol) The suspension was heated to 60° C. for 16 hours. The reaction was diluted with methylene chloride and washed 3× with water, 2× with brine, dried over MgSO4, filtered, and concentrated. Silica gel chromatography using (85:15 ethyl acetate/methanol) gave 19 mg (10%) of the title compound, a white foam. Rf=0.10 (85:15 ethyl acetate/methanol). MS (M+H)+=477.2; 1H NMR (400 MHz, CDCl3): δ 1.30–1.60 (m, 3H), 1.78–1.82 (dd, J=12.6, 3.0 Hz, 1H), 1.98–2.16 (m, 6H), 2.20–2.30 (m, 1H), 2.50–2.52 (dd, J=12.6, 11.0 Hz, 1H), 2.54–2.58 (t, J=7.4 Hz, 2H), 2.68 (bs, 1H), 2.76–2.80 (t, J=7.4 Hz, 2H), 3.14 (s, 3H), 3.25–3.29 (m, 1H), 3.30 (bs, 1H), 3.37–3.40 (d, J=13.9 Hz, 1H), 3.49 (s, 3H), 3.62–3.66 (d, J=13.9 Hz, 1H), 3.86–3.91 (m, 1H), 6.49 (s, 1H), 6.50–6.55 (bs, 1H), 6.60 (s, 1H), 7.20–7.30 (m, 5H); 13C NMR (100 MHz, CDCl3): δ 20.1, 25.0, 25.5, 27.3, 29.6, 29.9, 31.8, 45.6, 50.8, 53.7, 55.5, 56.3, 61.1, 72.4, 109.9, 116.28, 127.1, 128.3, 128.9, 133.6, 140.6, 152.9, 170.0, 177.5. The dihydrochloride salt was prepared by the addition of 2 M HCl in ether to a solution of the product in ethyl acetate. Concentration gave a white solid (Mp=203–207° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
4
Citations
DS Catlin, CT Reidl, TR Trzupek, RB Silverman… - Protein …, 2020 - Wiley Online Library
Addressing molecular recognition in the context of evolution requires pursuing new molecular targets to enable the development of agonists or antagonists with new mechanisms of …
Number of citations: 1 onlinelibrary.wiley.com
GD Williams, CE Wade, GJ Clarkson, M Wills - Tetrahedron: Asymmetry, 2007 - Elsevier
We report an optimised synthetic approach to the chiral derivatising agent (5R)-methyl-1-(chloromethyl)-2-pyrrolidinone. In addition, the observation of an unwanted dimerisation …
Number of citations: 17 www.sciencedirect.com
P Tan - 2017 - ora.ox.ac.uk
The overall objective of this thesis is to develop contemporary transition-metal-catalyzed strategies and applications to access various biologically and chemically relevant compounds …
Number of citations: 3 ora.ox.ac.uk
Z Hamersak, M Roje, A Avdagié, V Sunjié - Tetrahedron.'Asymmetry, 2007
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.